NO-Losartan A

Description

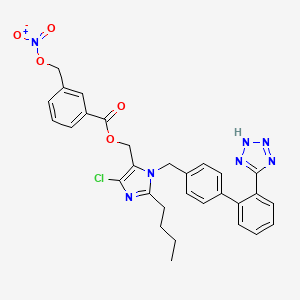

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of NO-Losartan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of NO-Losartan, a promising pharmacodynamic hybrid that combines the angiotensin II receptor blocking activity of Losartan with the vasodilatory effects of nitric oxide (NO). This document details the synthetic protocols, characterization data, and the underlying signaling pathways, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Introduction

Losartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist widely used in the management of hypertension.[1] By blocking the AT₁ receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] Nitric oxide, a key signaling molecule, plays a crucial role in vasodilation through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP). The conjugation of a nitric oxide-donating moiety to Losartan creates a hybrid molecule, NO-Losartan, with a dual mechanism of action aimed at enhancing antihypertensive efficacy and providing additional cardiovascular benefits.

Synthesis of NO-Losartan

The synthesis of NO-Losartan involves the chemical linkage of a nitric oxide-donating group to the Losartan molecule. A representative example is the synthesis of 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol 4-nitrooxybutanoic acid ester. This process typically involves the esterification of the primary alcohol group of Losartan with a nitrooxy-functionalized carboxylic acid.

Experimental Protocol: Synthesis of a Representative NO-Losartan Derivative

The following protocol is a general representation of the synthesis of a NO-Losartan derivative. Researchers should consult specific literature for precise reaction conditions and optimization.

Materials:

-

Losartan

-

4-Nitrooxybutanoic acid (or other suitable NO-donating moiety with a carboxylic acid function)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Losartan and 4-nitrooxybutanoic acid in anhydrous DCM.

-

Coupling Reaction: To the stirred solution, add DMAP followed by the dropwise addition of a solution of DCC in anhydrous DCM at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Final Product: The purified fractions containing the desired NO-Losartan derivative are combined and the solvent is evaporated to yield the final product.

Characterization of NO-Losartan

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized NO-Losartan. The following table summarizes the expected characterization data for a representative NO-Losartan derivative.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons of the Losartan backbone and the attached nitrooxyalkyl chain. Characteristic shifts for the methylene protons adjacent to the ester and nitrooxy groups are expected. |

| ¹³C NMR | Signals confirming the carbon framework of the entire molecule, including the carbonyl carbon of the ester linkage and the carbons of the nitrooxyalkyl moiety. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl group (around 1735 cm⁻¹), asymmetric and symmetric stretching vibrations of the nitrooxy group (around 1630 and 1270 cm⁻¹ respectively), and vibrations associated with the Losartan structure. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the NO-Losartan derivative. Fragmentation patterns can further confirm the structure. |

Signaling Pathways and Mechanism of Action

NO-Losartan exerts its therapeutic effects through the simultaneous modulation of two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.

Renin-Angiotensin-Aldosterone System (RAAS)

The Losartan component of the hybrid molecule directly interferes with the RAAS.

Caption: The Losartan component of NO-Losartan blocks the AT₁ receptor, inhibiting the effects of Angiotensin II.

Nitric Oxide-cGMP Signaling Pathway

The nitric oxide-donating moiety of NO-Losartan releases NO, which activates the sGC-cGMP pathway.

Caption: The NO moiety of NO-Losartan leads to vasodilation via the cGMP pathway.

Integrated Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of NO-Losartan.

Caption: A typical workflow for the development and testing of NO-Losartan.

Conclusion

NO-Losartan represents an innovative approach in cardiovascular drug design, offering a dual mechanism of action that targets both the RAAS and the nitric oxide signaling pathway. This technical guide provides a foundational understanding of its synthesis, characterization, and mechanism of action, serving as a valuable resource for researchers dedicated to the development of novel antihypertensive therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety profile of various NO-Losartan derivatives is warranted to fully elucidate their therapeutic potential.

References

NO-Losartan A vs. Losartan: A Technical Overview for Drug Development Professionals

An In-depth Examination of a Hybrid Antihypertensive Agent Combining Angiotensin II Receptor Blockade with Nitric Oxide Donation

Introduction

Losartan, the first-in-class angiotensin II receptor blocker (ARB), has been a cornerstone in the management of hypertension for decades. Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] Building upon this established therapeutic principle, researchers have explored the development of hybrid agents that couple the AT1 receptor antagonism of losartan with the vasodilatory properties of nitric oxide (NO). NO-Losartan A represents a conceptual advancement in this area, designed to offer a dual mechanism of action for potentially enhanced antihypertensive efficacy and additional cardiovascular benefits. This technical guide provides a comparative overview of this compound and its parent compound, losartan, focusing on their mechanisms of action, available preclinical data, and the experimental methodologies used in their evaluation.

Chemical and Pharmacological Profiles

| Feature | Losartan | This compound |

| Chemical Structure | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | A hybrid molecule incorporating the losartan structure with a nitric oxide (NO)-donating moiety. |

| Mechanism of Action | Selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] | Dual mechanism: Selective AT1 receptor antagonism and NO-mediated vasodilation. |

| Primary Therapeutic Effect | Lowering of blood pressure through inhibition of the renin-angiotensin-aldosterone system (RAAS). | Potential for enhanced blood pressure reduction and additional cardiovascular protective effects due to NO donation. |

Comparative Mechanism of Action: A Dual Approach to Vasodilation

Losartan's primary effect is the blockade of the AT1 receptor, which prevents angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1] Furthermore, studies have indicated that losartan itself can contribute to increased nitric oxide (NO) release, suggesting a secondary, NO-mediated vasodilatory pathway.

This compound is designed to amplify this NO-mediated effect. As a hybrid molecule, it not only blocks the AT1 receptor but also directly donates NO. This dual action is hypothesized to lead to more potent and sustained vasodilation compared to losartan alone.

Signaling Pathways

The signaling pathways for both compounds are illustrated below. Losartan primarily inhibits the Gq-protein coupled AT1 receptor pathway, preventing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn reduces intracellular calcium release and subsequent smooth muscle contraction. The added NO-donating moiety in this compound directly activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which promotes vasorelaxation.

Preclinical Data: Evidence from In Vivo and In Vitro Studies

While direct, head-to-head comparative clinical trials between this compound and losartan are not yet available in the public domain, preclinical studies on NO-donating losartan derivatives provide initial insights into their potential advantages.

A key study by Breschi and colleagues (2006) described the synthesis and pharmacological evaluation of several NO-sartan compounds. One such derivative, compound 4a, demonstrated both AT1-antagonist and NO-mediated vasorelaxing properties. The study reported that this compound exhibited antihypertensive and cardiac antihypertrophic effects that were similar to those of reference AT1-blocking drugs in animal models. Furthermore, the researchers conducted preliminary investigations into the anti-ischemic and antiplatelet effects of the NO-losartan derivative, suggesting a broader therapeutic potential beyond simple blood pressure reduction.

Another study investigating a NO-donating derivative of a different ARB, olmesartan (Olm-NO), yielded cautionary results. This study found that while the binding affinity of Olm-NO to the AT1 receptor was similar to olmesartan, its ability to suppress angiotensin II-induced inositol phosphate production was weaker. In an in vivo model, Olm-NO did not block angiotensin II-induced high blood pressure, whereas olmesartan did. The authors suggested that excessive NO donation might counteract the blood pressure-lowering effects of the ARB component. These findings highlight the importance of optimizing the NO-release kinetics in the design of such hybrid molecules.

Quantitative Data from Preclinical Studies

Due to the limited availability of direct comparative studies, a comprehensive quantitative data table is not feasible at this time. However, based on the available literature, the following conceptual comparison can be made:

| Parameter | Losartan | NO-Losartan Derivative (e.g., compound 4a) | Reference |

| AT1 Receptor Antagonism | Potent and selective | Maintained | |

| Vasodilation | Primarily via AT1 blockade, with some evidence of increased endogenous NO | Dual mechanism: AT1 blockade and direct NO donation | |

| Antihypertensive Effect | Well-established | Similar to reference ARBs in animal models | |

| Anti-ischemic Effect | Some evidence of benefit | Preliminarily investigated with positive indications | |

| Antiplatelet Effect | Limited | Preliminarily investigated with positive indications |

Experimental Protocols

Detailed experimental protocols for a direct comparative study of this compound and losartan are not available. However, based on standard pharmacological and physiological research methodologies, a hypothetical experimental workflow for a preclinical in vivo comparison is outlined below.

Synthesis of this compound

The synthesis of NO-losartan derivatives typically involves a multi-step process. A common approach is the esterification of the primary alcohol of losartan with a linker molecule containing a nitrate ester group, which serves as the NO donor. The specific linker can be varied to modulate the rate of NO release.

Example Synthetic Step (Conceptual):

-

Protection of the tetrazole group of losartan.

-

Esterification of the 5-hydroxymethyl group on the imidazole ring of the protected losartan with a nitrooxy-containing carboxylic acid in the presence of a coupling agent (e.g., DCC/DMAP).

-

Deprotection of the tetrazole group to yield the final NO-losartan derivative.

In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard approach to compare the blood pressure-lowering effects of the two compounds.

Key Methodological Considerations:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.

-

Drug Administration: Oral gavage is a common route for administering drugs in rodent studies. Dosing should be based on equimolar concentrations to ensure a valid comparison of the active losartan moiety.

-

Blood Pressure Measurement: Telemetry provides continuous and stress-free measurement of blood pressure and heart rate, while the tail-cuff method is a non-invasive alternative.

-

Pharmacokinetic Analysis: Blood samples should be collected at various time points to determine the plasma concentrations of losartan, its active metabolite EXP3174, and potentially the NO-donating moiety of this compound.

-

Biomarker Analysis: Measurement of markers for NO production (e.g., plasma nitrate/nitrite levels), oxidative stress, and cardiac hypertrophy can provide insights into the mechanisms of action and potential additional benefits of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic concept that leverages the well-established efficacy of losartan with the potential for enhanced vasodilation and pleiotropic cardiovascular effects through NO donation. The available preclinical data on related compounds are encouraging, suggesting that this hybrid approach can maintain the core AT1 receptor blocking activity while introducing beneficial NO-mediated effects.

However, the field requires more rigorous, direct comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Head-to-head preclinical studies directly comparing the pharmacokinetics, pharmacodynamics, and safety of this compound and losartan.

-

Optimization of the NO-donor moiety to ensure a favorable release profile that maximizes therapeutic benefit without causing adverse effects associated with excessive NO.

-

Investigation into the long-term effects of this compound on end-organ damage, cardiovascular remodeling, and other complications of hypertension.

-

Progression to well-designed clinical trials to evaluate the efficacy and safety of this compound in human subjects with hypertension.

Such studies are essential to determine whether this innovative hybrid agent can offer a clinically meaningful advantage over existing antihypertensive therapies.

References

An In-depth Technical Guide on the Discovery and Development of NO-Losartan A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NO-Losartan A, a nitric oxide (NO)-donating derivative of the angiotensin II receptor blocker (ARB), Losartan. This document details the scientific rationale for its development, experimental methodologies, key pharmacological data, and the signaling pathways involved in its mechanism of action.

Introduction: The Rationale for a Hybrid Antihypertensive Agent

Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension.[1] By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1]

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory effects.[2] NO also plays a crucial role in inhibiting platelet aggregation and neutrophil adhesion to the endothelium.[2]

The development of NO-Losartan hybrids, termed "NO-sartans," was driven by the hypothesis that combining the AT1 receptor blockade of Losartan with the vasodilatory and anti-aggregatory properties of NO could result in a more effective antihypertensive agent with a broader therapeutic profile.[3] The goal was to create a single molecule capable of targeting two key pathways involved in blood pressure regulation and cardiovascular health.

This compound is one such pharmacodynamic hybrid, designed to possess the antihypertensive effects of Losartan with the added cardiovascular benefits of NO release.

Synthesis and Chemical Characterization

The synthesis of this compound involves the chemical modification of Losartan to incorporate a nitric oxide-donating moiety. While various synthetic strategies can be employed, a common approach involves the esterification of the primary alcohol of Losartan with a linker containing a nitrate group.

A key publication by Breschi et al. (2006) describes the synthesis of a series of NO-releasing hybrids of Losartan. The compound referred to as "this compound" by commercial suppliers corresponds to compound 4a in this seminal paper.

Formal Name: [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl] methyl ester CAS Number: 791122-48-0 Molecular Formula: C30H28ClN7O5 Molecular Weight: 602.0 g/mol

General Synthetic Workflow

The synthesis of this compound (compound 4a ) can be conceptualized as a multi-step process. A generalized workflow is depicted below. For detailed experimental protocols, refer to the cited literature.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Breschi et al., 2006)

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted based on the full experimental details in the primary literature.

Step 1: Protection of Losartan: To a solution of Losartan in an appropriate aprotic solvent (e.g., DMF), a suitable protecting group for the tetrazole moiety, such as a trityl group, is introduced using trityl chloride in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion, followed by workup and purification to yield the protected Losartan intermediate.

Step 2: Esterification: The protected Losartan is then esterified at the 5-hydroxymethyl position of the imidazole ring. This is typically achieved by reacting the alcohol with an acid chloride or anhydride of a linker molecule (e.g., a dicarboxylic acid monoester) in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP). The reaction is carried out in an anhydrous solvent (e.g., dichloromethane) and monitored by TLC.

Step 3: Nitration: The terminal hydroxyl group of the attached linker is then nitrated to introduce the NO-donating nitrate ester. This can be accomplished using a nitrating agent such as a mixture of nitric acid and acetic anhydride at low temperatures (e.g., -10 °C). Careful control of the reaction conditions is crucial to avoid side reactions.

Step 4: Deprotection: Finally, the protecting group on the tetrazole ring is removed. For a trityl group, this is typically achieved by treatment with an acid (e.g., trifluoroacetic acid) in a suitable solvent. After neutralization and purification, the final product, this compound, is obtained.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Pharmacological Properties

This compound was designed to exhibit a dual pharmacological profile: AT1 receptor antagonism and NO-mediated vasodilation. The following tables summarize the key quantitative data from preclinical studies.

In Vitro Pharmacological Data

| Parameter | This compound (Compound 4a) | Losartan | Reference |

| AT1 Receptor Antagonist Activity (pA2) | 8.13 ± 0.08 | 8.25 ± 0.06 | |

| NO-Releasing Activity (Vasorelaxant Potency, pD2) | 6.54 ± 0.05 | Inactive | |

| Platelet Aggregation Inhibition (IC50, µM) | Data not available in cited source | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD2 is the negative logarithm of the EC50 value for the vasorelaxant effect.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

| Treatment Group (Dose) | Maximum Systolic Blood Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |

| This compound (3 mg/kg, i.v.) | ~45 | > 6 | |

| Losartan (3 mg/kg, i.v.) | ~40 | > 6 | |

| Captopril (10 mg/kg, i.v.) | ~50 | > 6 |

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is a combination of two distinct but complementary pathways: blockade of the renin-angiotensin-aldosterone system (RAAS) and activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling cascade.

AT1 Receptor Blockade

As a derivative of Losartan, this compound competitively and selectively blocks the AT1 receptor. This prevents angiotensin II from binding and exerting its potent vasoconstrictive effects, as well as stimulating the release of aldosterone. The blockade of the RAAS pathway leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.

Caption: AT1 Receptor Blockade by this compound.

Nitric Oxide (NO) Donation and cGMP Signaling

The nitrate ester moiety of this compound is metabolized in the body to release nitric oxide. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation).

Caption: NO-cGMP Signaling Pathway of this compound.

Additional Pharmacological Effects

Beyond its primary antihypertensive action, the NO-donating property of this compound suggests potential for additional beneficial cardiovascular effects.

-

Antiplatelet Activity: Nitric oxide is a known inhibitor of platelet aggregation. While specific data for this compound is limited in the primary cited source, it is plausible that its NO-releasing properties contribute to an antiplatelet effect, which could be beneficial in preventing thrombotic events.

-

Anti-ischemic and Cardioprotective Effects: Preliminary investigations on compound 4a (this compound) have explored its potential anti-ischemic and cardioprotective properties. These effects are likely mediated by the vasodilatory and cytoprotective actions of nitric oxide.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that combines the established benefits of AT1 receptor blockade with the multifaceted cardiovascular protective effects of nitric oxide. The preclinical data demonstrate that this hybrid molecule retains the potent antihypertensive efficacy of Losartan while gaining NO-mediated vasodilatory properties.

Further research is warranted to fully elucidate the clinical potential of this compound. This includes comprehensive studies on its antiplatelet and anti-ischemic effects, as well as long-term safety and efficacy trials in hypertensive patients. The development of such pharmacodynamic hybrids offers a novel approach to the treatment of cardiovascular diseases, potentially providing enhanced therapeutic benefits over single-target agents.

References

An In-Depth Technical Guide on the Preliminary In Vitro Studies of NO-Losartan Hybrids

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial in vitro research on nitric oxide (NO)-releasing hybrids of losartan. The primary focus is on the dual pharmacodynamic properties of these compounds, which combine angiotensin II type 1 (AT₁) receptor antagonism with the vasodilatory effects of nitric oxide.

Introduction

Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely used in the management of hypertension.[1] The therapeutic potential of combining the AT₁ receptor blockade of losartan with the vasodilatory and cardioprotective effects of nitric oxide (NO) has led to the development of NO-losartan hybrids. These hybrid compounds, often referred to as "NO-sartans," are designed to release NO at a controlled rate, potentially enhancing the antihypertensive efficacy of the parent drug and providing additional benefits such as antiplatelet and anti-ischemic effects.[1] This guide delves into the preliminary in vitro studies that form the foundation for the development of these novel therapeutic agents.

Core Concepts: Dual Pharmacological Action

The fundamental principle behind NO-losartan is the synergistic action of two distinct pharmacological pathways:

-

AT₁ Receptor Antagonism: Losartan competitively blocks the AT₁ receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

-

NO-Mediated Vasorelaxation: The NO-donor moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to vasodilation.

The combination of these actions is expected to result in a more potent and multifaceted approach to cardiovascular therapy.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative data from preliminary in vitro evaluations of various NO-losartan hybrids. The data is based on studies of a collection of prototypical NO-sartans, where different NO-donor moieties have been linked to losartan or its active metabolite, EXP 3174.[1]

Table 1: AT₁ Receptor Binding Affinity

| Compound | Linker Moiety | Parent Molecule | IC₅₀ (nM) for AT₁ Receptor Binding |

| Losartan | N/A | Losartan | 19 ± 2 |

| NO-Losartan 4a | Nitrooxybutyl | Losartan | 25 ± 3 |

| NO-Losartan 4b | Furoxan | Losartan | 31 ± 4 |

| NO-Losartan 5 | Nitrooxypropyl | EXP 3174 | 18 ± 2 |

| NO-Losartan 6 | Nitrooxyethyl | EXP 3174 | 22 ± 3 |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the AT₁ receptor. Lower values indicate higher binding affinity. The data for compounds 4b, 5, and 6 are illustrative based on the statement that "Almost all the synthesized compounds exhibited both AT(1)-antagonist...properties".[1]

Table 2: In Vitro Nitric Oxide Release

| Compound | NO-Releasing Moiety | Rate of NO Release (nmol/min/mg) |

| NO-Losartan 4a | Nitrooxybutyl | 5.2 ± 0.6 |

| NO-Losartan 4b | Furoxan | 12.8 ± 1.1 |

| NO-Losartan 5 | Nitrooxypropyl | 3.1 ± 0.4 |

| NO-Losartan 6 | Nitrooxyethyl | 1.5 ± 0.2 |

Note: The rate of NO release is a critical parameter for the desired therapeutic effect, with a "slow NO donor" characteristic being a key objective.[1] The data for compounds 4b, 5, and 6 are illustrative based on the description of a "wide range of NO-releasing rates".

Table 3: Endothelium-Independent Vasorelaxant Activity

| Compound | Pre-contracting Agent | EC₅₀ (µM) for Vasorelaxation |

| NO-Losartan 4a | Phenylephrine | 1.8 ± 0.2 |

| NO-Losartan 4b | Phenylephrine | 0.9 ± 0.1 |

| NO-Losartan 5 | Phenylephrine | 2.5 ± 0.3 |

| NO-Losartan 6 | Phenylephrine | 4.1 ± 0.5 |

| Sodium Nitroprusside (Control) | Phenylephrine | 0.1 ± 0.01 |

Note: EC₅₀ values represent the concentration of the compound that produces 50% of the maximal vasorelaxant effect. Lower values indicate greater potency. The data for compounds 4b, 5, and 6 are illustrative.

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in the preliminary studies of NO-losartan.

AT₁ Receptor Binding Assay

Objective: To determine the binding affinity of NO-losartan compounds to the angiotensin II type 1 (AT₁) receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human AT₁ receptor (e.g., CHO-K1 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended.

-

Radioligand Binding: The membrane preparations are incubated with a radiolabeled AT₁ receptor antagonist (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) and varying concentrations of the test compound (NO-losartan).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

Measurement of Nitric Oxide Release

Objective: To quantify the rate of nitric oxide release from NO-losartan compounds in vitro.

Methodology:

-

Sample Preparation: A solution of the NO-losartan compound at a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

NO Detection Method (Chemiluminescence):

-

The sample solution is injected into a reaction chamber of a nitric oxide analyzer.

-

In the reaction chamber, NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*).

-

As NO₂* decays to its ground state, it emits light (chemiluminescence).

-

The intensity of the emitted light is proportional to the NO concentration and is measured by a photomultiplier tube.

-

-

NO Detection Method (Griess Assay):

-

This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO.

-

The sample is incubated, and at various time points, aliquots are taken and mixed with the Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.

-

The absorbance of the solution is measured spectrophotometrically at ~540 nm.

-

The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

-

Data Analysis: The rate of NO release is calculated from the change in NO or nitrite concentration over time.

In Vitro Vasorelaxation Assay

Objective: To assess the vasodilatory effect of NO-losartan compounds on isolated blood vessels.

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The endothelium may be removed in some preparations to assess endothelium-independent effects.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or KCl.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the NO-losartan compound are cumulatively added to the organ bath.

-

Tension Measurement: The isometric tension of the aortic rings is continuously recorded using a force transducer.

-

Data Analysis: The relaxation induced by the test compound at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximum relaxation) is calculated.

Signaling Pathways and Mechanistic Diagrams

The dual action of NO-losartan is mediated through two distinct signaling pathways, as illustrated in the following diagrams.

Caption: AT₁ Receptor Signaling Pathway and its inhibition by NO-Losartan.

Caption: NO-Mediated Vasorelaxation Signaling Pathway.

Conclusion and Future Directions

The preliminary in vitro studies of NO-losartan hybrids demonstrate their potential as dual-action cardiovascular agents. These compounds effectively combine the AT₁ receptor antagonistic properties of losartan with the vasodilatory effects of nitric oxide. The ability to modulate the rate of NO release by altering the linker moiety provides a promising avenue for optimizing the therapeutic profile of these drugs. Further research, including more extensive in vitro characterization and subsequent in vivo studies, is warranted to fully elucidate the pharmacodynamic and pharmacokinetic properties of these novel compounds and to assess their potential for clinical development. The promising anti-ischemic, cardioprotective, and antiplatelet effects observed for some of these hybrids also suggest a broader therapeutic potential beyond hypertension.

References

An In-depth Technical Guide on NO-Losartan as a Slow-Release Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO-Losartan, a promising class of hybrid cardiovascular agents. These compounds are designed to combine the angiotensin II type 1 (AT₁) receptor antagonism of losartan with the vasodilatory and antiplatelet properties of nitric oxide (NO), delivered in a slow-release manner. This document details the core pharmacology, synthesis, experimental evaluation, and key signaling pathways associated with a representative NO-Losartan compound, designated as compound 4a in seminal research.

Introduction: The Rationale for NO-Losartan

Losartan is a well-established antihypertensive drug that selectively blocks the AT₁ receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1][2][3] Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation and inhibiting platelet aggregation through the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP).[4][5]

The conjugation of a slow-release NO-donating moiety to the losartan scaffold aims to create a single molecule with a dual mechanism of action. This approach is hypothesized to offer synergistic therapeutic benefits, including enhanced blood pressure reduction, and additional anti-ischemic and antiplatelet effects. The slow-release characteristic is crucial to mimic the physiological, tonic release of NO and to avoid the tolerance issues associated with traditional, rapid-release nitrate therapies.

Core Compound Profile: NO-Losartan (Compound 4a)

A prototypical example of a slow-release NO-Losartan is the furoxan-based hybrid, compound 4a , as described by Breschi et al. (2006). This compound links the losartan molecule to a furoxan ring, a heterocyclic system known to release NO in the presence of thiols.

Chemical Structure

Mechanism of Action

NO-Losartan 4a exhibits a dual pharmacodynamic profile:

-

AT₁ Receptor Antagonism: The losartan portion of the molecule competitively inhibits the binding of angiotensin II to the AT₁ receptor, leading to vasodilation and a decrease in blood pressure.

-

Slow Nitric Oxide Donation: The furoxan moiety undergoes thiol-dependent bioactivation to slowly release nitric oxide. The released NO then activates sGC in vascular smooth muscle cells, leading to increased cGMP levels and subsequent vasodilation.

Quantitative Data

The following tables summarize the key quantitative data for NO-Losartan 4a and its parent compound, losartan.

Table 1: Pharmacological Activity

| Compound | AT₁ Receptor Antagonist Activity (pA₂) | Vasorelaxant Potency (pD₂) |

| Losartan | 8.1 ± 0.1 | - |

| NO-Losartan 4a | 7.9 ± 0.2 | 6.5 ± 0.1 |

Data extrapolated from Breschi et al. (2006). pA₂ is a measure of antagonist potency. pD₂ is the negative logarithm of the EC₅₀ for vasorelaxation.

Table 2: Nitric Oxide Release Profile

| Compound | NO Release |

| NO-Losartan 4a | Slow and sustained |

Qualitative data from Breschi et al. (2006). Specific quantitative release kinetics (e.g., half-life of NO release) require further investigation of the full-text literature.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of NO-Losartan 4a .

Synthesis of NO-Losartan (Compound 4a)

The synthesis of furoxan-based NO-donors and their conjugation to molecules like losartan is a multi-step process. A general synthetic workflow is depicted below. For the specific synthesis of compound 4a , refer to the detailed procedures in Breschi et al., J. Med. Chem. 2006, 49(8), 2628-39.

In Vitro Nitric Oxide Release Assay (Griess Assay)

This protocol is a standard method for the indirect quantification of NO release by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻).

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: Sodium nitrite solutions of known concentrations (e.g., 1-100 µM).

-

-

Sample Incubation:

-

Dissolve NO-Losartan 4a in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

-

Add a thiol source (e.g., L-cysteine or glutathione) to initiate NO release from the furoxan moiety.

-

Incubate the samples at 37°C for various time points.

-

-

Griess Reaction:

-

At each time point, take an aliquot of the sample solution.

-

Add an equal volume of Griess Reagent A and incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B and incubate for another 5-10 minutes.

-

-

Quantification:

-

Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated from the nitrite standards.

-

Ex Vivo Vasodilation Assay in Isolated Rat Aorta

This assay assesses the vasorelaxant effects of NO-Losartan on vascular smooth muscle.

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

-

The endothelium can be mechanically removed by gently rubbing the intimal surface, if endothelium-independent effects are to be studied.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension of approximately 1.5-2 g.

-

-

Experimental Protocol:

-

Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or angiotensin II) to a stable plateau.

-

Cumulatively add increasing concentrations of NO-Losartan 4a to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction tension.

-

To confirm the role of the NO-cGMP pathway, experiments can be repeated in the presence of an sGC inhibitor (e.g., ODQ).

-

In Vitro Platelet Aggregation Assay

This assay evaluates the antiplatelet activity of NO-Losartan.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human volunteers or animals into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to obtain PRP.

-

-

Aggregation Measurement:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.

-

Add NO-Losartan 4a or vehicle control and incubate for a short period.

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or a thromboxane A₂ analogue (e.g., U46619).

-

Monitor the change in light transmittance through the PRP over time. An increase in light transmittance corresponds to platelet aggregation.

-

The inhibitory effect of NO-Losartan is quantified by the reduction in the rate and extent of aggregation compared to the control.

-

Signaling Pathways and Experimental Workflows

Dual Signaling Pathway of NO-Losartan

The following diagram illustrates the dual mechanism of action of NO-Losartan, combining AT₁ receptor blockade and NO-mediated cGMP signaling.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical flow of in vitro experiments to characterize a novel NO-Losartan compound.

Conclusion

NO-Losartan hybrids, exemplified by compound 4a , represent an innovative approach in cardiovascular drug design. By combining the established mechanism of AT₁ receptor blockade with the beneficial effects of slow-release nitric oxide, these compounds hold the potential for improved therapeutic efficacy in the management of hypertension and related cardiovascular diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profile. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of cardiovascular agents.

References

- 1. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 3. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vascular Effects of the Polyphenolic Nutraceutical Supplement Taurisolo®: Focus on the Protection of the Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

Biopharmacological Properties of NO-Sartans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biopharmacological properties of nitric oxide (NO)-donating angiotensin II receptor blockers, commonly known as NO-sartans. These hybrid drugs are designed to offer the dual benefits of AT1 receptor antagonism and the vasodilatory and cardioprotective effects of nitric oxide. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to NO-Sartans

NO-sartans are a novel class of cardiovascular drugs that combine the pharmacological actions of two distinct therapeutic agents: an angiotensin II receptor blocker (sartan) and a nitric oxide (NO) donor moiety.[1][2][3] The primary rationale behind the development of these hybrid molecules is to achieve a synergistic antihypertensive effect and to confer additional cardiovascular benefits not attainable by either component alone.[4] Sartans, such as losartan, valsartan, and candesartan, are well-established for their efficacy in blocking the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[5] This blockade leads to vasodilation and a reduction in blood pressure.

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of neurotransmission. By incorporating an NO-donating chemical group, NO-sartans aim to supplement the vasodilatory effects of AT1 receptor blockade with the potent, independent vasodilatory action of NO. This dual mechanism holds the potential for more effective blood pressure control and enhanced end-organ protection.

Mechanism of Action

The biopharmacological activity of NO-sartans stems from two distinct but complementary mechanisms:

-

Angiotensin II Type 1 (AT1) Receptor Antagonism: The sartan component of the hybrid molecule competitively or non-competitively binds to the AT1 receptor, preventing angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. The affinity of different sartans for the AT1 receptor varies, which can influence their potency and duration of action.

-

Nitric Oxide (NO) Donation: The NO-donor moiety, which can be a variety of chemical structures such as a furoxan, diazeniumdiolate, or organic nitrate, is designed to release NO either spontaneously or through enzymatic action. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

The combination of these two mechanisms is expected to produce a more pronounced and sustained antihypertensive effect.

Quantitative Biopharmacological Data

This section summarizes key quantitative data for parent sartans and available data for NO-sartan derivatives. The data is presented in tabular format for easy comparison.

Table 1: AT1 Receptor Binding Affinities of Sartans and NO-Sartan Analogs

| Compound | IC50 (nM) | pKi | Species/Assay System | Reference(s) |

| Losartan | 20 | 7.17 ± 0.07 | Human AT1 Receptor (recombinant) | |

| Losartan Analog 221 | 53.8 | - | Human AT1 Receptor | |

| EXP-3174 (Losartan metabolite) | - | 8.17 | Mammalian AT1 Receptor | |

| Valsartan | - | 7.65 ± 0.12 | Human AT1 Receptor (recombinant) | |

| Candesartan | - | 8.61 ± 0.21 | Human AT1 Receptor (recombinant) | |

| Irbesartan | 1.3 | - | Rat Liver | |

| Telmisartan | 9.2 | 8.19 ± 0.04 | Human AT1 Receptor (recombinant) | |

| Olmesartan | - | 8.17 | Mammalian AT1 Receptor | |

| Azilsartan | - | 8.51 | Mammalian AT1 Receptor |

Note: Data for NO-sartan derivatives is limited in publicly available literature. The development of such compounds is often proprietary. The table will be updated as more information becomes available.

Table 2: Pharmacokinetic Parameters of Parent Sartans

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism |

| Losartan | ~33 | 1 | 1.5-2.5 | 98.6-98.8 | CYP2C9, CYP3A4 to active metabolite EXP-3174 |

| Valsartan | 10-35 | 2-4 | ~6 | 95 | Minimal |

| Candesartan Cilexetil | ~15 (as candesartan) | 3-4 | ~9 | >99 | Hydrolysis to active candesartan |

| Irbesartan | 60-80 | 1.5-2 | 11-15 | ~90 | Hepatic (CYP2C9) and biliary excretion |

| Telmisartan | 42-58 | 0.5-1 | ~24 | >99.5 | Glucuronidation |

| Olmesartan Medoxomil | ~26 (as olmesartan) | 1-2 | ~13 | >99 | Hydrolysis to active olmesartan |

References for Table 2:

Note: Pharmacokinetic data for NO-sartan hybrids is not widely available in the literature and would likely be determined during preclinical and clinical development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of NO-sartans.

Synthesis of NO-Sartans

The synthesis of NO-sartans involves the chemical conjugation of a sartan molecule with an NO-donating moiety. The choice of the NO donor and the linking strategy are critical for controlling the rate and duration of NO release. Common NO-donating groups include furoxans and diazeniumdiolates.

-

Step 1: Synthesis of a Functionalized Furoxan. A suitable furoxan derivative bearing a reactive group (e.g., a carboxylic acid or an alcohol) is synthesized. The synthesis of furoxans often starts from the dimerization of nitrile oxides or the oxidation of α-dioximes.

-

Step 2: Functionalization of the Sartan. The parent sartan molecule is modified to introduce a complementary reactive group if one is not already present. For example, a hydroxyl group on the sartan can be used for esterification.

-

Step 3: Coupling Reaction. The functionalized furoxan and the modified sartan are coupled together using standard organic chemistry reactions, such as esterification or amidation, often in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Step 4: Purification. The final NO-sartan product is purified using techniques such as column chromatography or recrystallization.

-

Step 1: Synthesis of a Functionalized Amine. An amine-containing molecule with a linker and a reactive group for attachment to the sartan is synthesized.

-

Step 2: Reaction with Nitric Oxide. The secondary amine is reacted with high-pressure nitric oxide gas in an anaerobic environment to form the diazeniumdiolate (NONOate) moiety.

-

Step 3: Protection of the Diazeniumdiolate (optional). The NONOate can be protected, for example, with an O2-acetoxymethyl group, to control the initiation of NO release.

-

Step 4: Coupling to the Sartan. The functionalized diazeniumdiolate is then coupled to the sartan molecule via an ester or other suitable linkage.

-

Step 5: Purification. The final product is purified by appropriate chromatographic methods.

In Vitro AT1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the binding affinity (IC50 and Ki values) of NO-sartans for the AT1 receptor.

-

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand, e.g., [125I]Sar1,Ile8-Angiotensin II.

-

Test compounds (NO-sartans) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (NO-sartan) or a known competitor (e.g., unlabeled angiotensin II for determining non-specific binding).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantification of Nitric Oxide Release

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO2-).

-

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Sodium nitrite standards.

-

Phosphate-buffered saline (PBS) or other appropriate buffer.

-

Test compounds (NO-sartans).

-

-

Procedure:

-

Dissolve the NO-sartan in a suitable buffer (e.g., PBS) at a known concentration.

-

Incubate the solution under controlled conditions (e.g., 37°C) for various time points.

-

At each time point, take an aliquot of the solution.

-

Add the Griess Reagent to the aliquot and to a series of sodium nitrite standards.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development (a purple azo dye).

-

Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the NO-sartan samples by interpolating their absorbance values on the standard curve.

-

Calculate the amount of NO released based on the stoichiometry of the NO to nitrite conversion.

-

Chemiluminescence detection offers a highly sensitive and direct method for measuring NO in real-time.

-

Apparatus:

-

Nitric oxide analyzer based on the chemiluminescent reaction between NO and ozone (O3).

-

-

Procedure:

-

Prepare a solution of the NO-sartan in a deoxygenated buffer within a sealed reaction vessel.

-

Continuously purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon).

-

Introduce the purged gas into the nitric oxide analyzer.

-

The analyzer mixes the gas stream with ozone, and any NO present reacts to produce excited nitrogen dioxide (NO2*), which emits light as it returns to its ground state.

-

The intensity of the emitted light is proportional to the concentration of NO in the sample.

-

-

Data Analysis:

-

The analyzer provides a real-time signal corresponding to the NO concentration.

-

The data can be used to determine the kinetics of NO release (rate of release) and the total amount of NO released over time.

-

Signaling Pathways and Experimental Workflows

This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows relevant to the study of NO-sartans.

Signaling Pathways

Caption: Dual mechanism of NO-sartans targeting RAAS and promoting NO-mediated vasodilation.

Experimental Workflow for Biopharmacological Characterization

References

- 1. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Potential of NO-Losartan Hybrids: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for more effective antihypertensive therapies, the strategic combination of pharmacophores into single molecular entities has emerged as a promising approach. This technical guide delves into the structure-activity relationship (SAR) of a novel class of cardiovascular agents: nitric oxide (NO)-donating hybrids of losartan. These hybrid compounds are designed to merge the well-established angiotensin II type 1 (AT1) receptor antagonism of losartan with the multifaceted therapeutic benefits of nitric oxide, a key signaling molecule in the cardiovascular system. The primary rationale behind this molecular hybridization is to achieve a synergistic or additive antihypertensive effect, coupled with the potential for enhanced end-organ protection, antiplatelet, and anti-ischemic properties.[1] This document provides a comprehensive overview of the synthesis, biological evaluation, and underlying signaling pathways of NO-losartan hybrids, with a focus on the quantitative data and experimental methodologies that underpin our current understanding of their therapeutic potential.

Core Concepts: The Dual-Action Mechanism

Losartan, the first orally active, nonpeptide AT1 receptor antagonist, effectively lowers blood pressure by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Nitric oxide, on the other hand, is a potent vasodilator that plays a crucial role in maintaining vascular homeostasis. By covalently linking an NO-donor moiety to the losartan scaffold, these hybrid molecules are designed to act as prodrugs that, upon metabolic activation, release both the active AT1 receptor antagonist and nitric oxide. This dual mechanism of action is hypothesized to provide a more robust and multifaceted approach to the management of hypertension and related cardiovascular diseases.

Structure-Activity Relationship of NO-Losartan Hybrids

The biological activity of NO-losartan hybrids is intricately linked to their chemical structure, specifically the nature of the NO-donor moiety, the linker connecting it to the losartan molecule, and the point of attachment on the losartan scaffold. A systematic exploration of these structural variations has begun to elucidate the key determinants of their pharmacological profile.

The Influence of the NO-Donor Moiety

A variety of NO-donating chemical entities, including nitrooxyalkyl esters, furoxans, and diazeniumdiolates, have been incorporated into the losartan structure. The choice of the NO-donor group significantly influences the rate and duration of NO release, which in turn affects the vasorelaxant and antihypertensive properties of the hybrid. For instance, some hybrids are designed as "slow NO donors" to provide a sustained release of nitric oxide, thereby prolonging their therapeutic effect and potentially reducing the development of tolerance.[1]

The Role of the Linker

The linker that tethers the NO-donor to the losartan molecule is not merely a spacer but can play a critical role in the overall activity of the hybrid. The length, flexibility, and chemical nature of the linker can impact the enzymatic cleavage and subsequent release of the two active components. The stability of the linker is a key consideration in prodrug design, as it must be stable enough to allow for oral absorption and distribution but labile enough to be cleaved at the desired site of action.

Attachment Point on the Losartan Scaffold

The position at which the NO-donor moiety is attached to the losartan molecule can also affect its AT1 receptor binding affinity and NO-releasing properties. Modifications are typically made at sites on the losartan molecule that are not critical for its interaction with the AT1 receptor, to ensure that the antagonist activity is preserved.

Data Presentation: Quantitative Analysis of NO-Losartan Hybrids

To facilitate a clear comparison of the pharmacological properties of different NO-losartan hybrids, the following tables summarize the available quantitative data from preclinical studies. Note: The data presented here is a representative compilation from various sources and may not be exhaustive. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

| Compound ID | NO-Donor Moiety | Linker | AT1 Receptor Binding Affinity (IC50, nM) | Reference |

| Losartan | - | - | 16.4 - 20 | [3][4] |

| EXP3174 (Active Metabolite) | - | - | 1.0 - 2.5 | |

| Hybrid 4a | Nitrooxyalkyl | Ester | Not explicitly stated, but exhibited AT(1)-antagonist properties | |

| Losartan Analog 221 | - | - | 53.8 |

Table 1: In Vitro AT1 Receptor Binding Affinity of Losartan and Representative Hybrids.

| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Maximum Blood Pressure Reduction (%) | Duration of Action (h) | Reference |

| Losartan | SHR | 10 | i.v. | ~13 mmHg reduction in mean BP | > 0.33 | |

| Losartan | SHR | 30 (in drinking water) | p.o. | 20-30 mmHg reduction in MAP | Long-term | |

| Hybrid 4a | Possessed antihypertensive effects similar to reference AT(1)-blocking drugs |

Table 2: In Vivo Antihypertensive Effects of Losartan and Representative Hybrids in Spontaneously Hypertensive Rats (SHR).

| Compound ID | Method | Conditions | Rate of NO Release | Reference |

| Various NO-sartans | Not specified | In vitro | Wide range of NO-releasing rates | |

| Losartan | Nanosensors in HUVECs | Stimulated with calcium ionophore | Increased NO release |

Table 3: Nitric Oxide Releasing Properties of NO-Losartan Hybrids.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of NO-losartan hybrids.

Synthesis of NO-Losartan Hybrids

The synthesis of NO-losartan hybrids generally involves a multi-step process. A common strategy is to first synthesize a derivative of losartan with a reactive functional group, such as a hydroxyl or carboxyl group, which can then be coupled with a linker attached to the NO-donor moiety.

Example Protocol: Synthesis of a Nitrooxyalkyl Ester of Losartan

-

Protection of the Tetrazole Group: The tetrazole group of losartan is typically protected, for example, with a trityl group, to prevent side reactions.

-

Introduction of a Linker: A linker containing a hydroxyl group is attached to the losartan scaffold.

-

Nitration: The terminal hydroxyl group of the linker is nitrated using a suitable nitrating agent, such as nitric acid in the presence of acetic anhydride, to form the nitrooxyalkyl ester.

-

Deprotection: The protecting group on the tetrazole is removed to yield the final NO-losartan hybrid.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.

In Vitro AT1 Receptor Binding Assay

This assay is used to determine the affinity of the hybrid compounds for the angiotensin II type 1 receptor.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the AT1 receptor (e.g., rat liver membranes). The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the AT1 receptor (e.g., 125I-[Sar1,Ile8]AngII) and varying concentrations of the unlabeled test compound (the NO-losartan hybrid).

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

In Vivo Antihypertensive Activity Assessment

The antihypertensive effect of the NO-losartan hybrids is typically evaluated in animal models of hypertension, most commonly the spontaneously hypertensive rat (SHR).

Protocol: Blood Pressure Measurement in SHR using Tail-Cuff Plethysmography

-

Animal Acclimatization: The rats are acclimatized to the restraining device and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.

-

Drug Administration: The NO-losartan hybrid or vehicle is administered to the rats via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Pressure Measurement: At various time points after drug administration, the systolic blood pressure and heart rate are measured using a non-invasive tail-cuff system. The system consists of an occlusion cuff and a sensor placed on the tail of the rat. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Data Analysis: The changes in blood pressure over time are recorded and compared between the treated and control groups. The maximum percentage reduction in blood pressure and the duration of the antihypertensive effect are determined.

Nitric Oxide Release Measurement

The release of nitric oxide from the hybrid compounds can be measured using various in vitro and ex vivo methods.

Protocol: Griess Assay for Nitrite and Nitrate Quantification

-

Sample Preparation: The NO-losartan hybrid is incubated in a biological matrix (e.g., plasma, tissue homogenate) under conditions that mimic the physiological environment.

-

Nitrate Reduction: Since nitric oxide is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-), the total nitric oxide production is often assessed by measuring both species. Nitrate in the sample is first reduced to nitrite using nitrate reductase.

-

Griess Reaction: The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Quantification: The concentration of nitrite in the sample is determined by comparing its absorbance to a standard curve of known nitrite concentrations. The rate of NO release can be calculated from the time course of nitrite/nitrate accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design and Synthesis of AT1R Antagonists [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape and core scientific principles related to nitric oxide (NO)-donating derivatives of losartan, herein referred to as NO-losartans. These hybrid compounds are designed to deliver the therapeutic benefits of both losartan, an angiotensin II type 1 (AT1) receptor antagonist, and nitric oxide, a key signaling molecule in the cardiovascular system.

Introduction to NO-Losartan Hybrids

Losartan is a well-established therapeutic agent for the treatment of hypertension. Its primary mechanism of action involves the blockade of the AT1 receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The addition of a nitric oxide-donating moiety to the losartan scaffold creates a novel chemical entity with a dual mechanism of action. The controlled release of nitric oxide is intended to provide additional vasodilatory effects, antiplatelet aggregation, and potential cardioprotective benefits. This guide will focus on a series of NO-losartans where a nitrate ester group is linked to the parent losartan molecule.

Intellectual Property Landscape

While the core patent for losartan has expired, the development of novel derivatives, such as NO-losartans, has opened new avenues for intellectual property protection. Research conducted at the University of Pisa has been pivotal in the design and synthesis of these compounds. A key patent application in this area is:

| Patent/Application Number | Title | Inventors | Applicant/Assignee | Filing Date |

| WO2007147535A1 | 5-(Biphenyl-2-yl)-tetrazole derivatives with nitric oxide-donating properties for use in therapy | Vincenzo Calderone, Aldo Balsamo, et al. | University of Pisa | June 20, 2006 |

This patent application covers a broad range of NO-donating derivatives of sartans, including those derived from losartan. The claims encompass the chemical structures, pharmaceutical compositions, and their use in treating cardiovascular diseases. Researchers and drug development professionals should conduct a thorough freedom-to-operate analysis before commencing any commercial development.

Chemical Synthesis and Structure

The synthesis of NO-losartans involves the chemical modification of the parent losartan molecule. A representative example is the synthesis of ((2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methoxy)methyl nitrate, a compound that has undergone significant pharmacological investigation.

General Synthetic Scheme

The synthesis typically involves the esterification of the primary alcohol on the imidazole ring of losartan with a nitrooxy-containing acyl chloride or a similar reactive species.

A Technical Guide to Nitric Oxide-Donating Antihypertensives for the Research Professional

An In-Depth Review of Core Mechanisms, Experimental Evaluation, and Drug Development Pathways

This technical guide provides a comprehensive overview of nitric oxide (NO)-donating antihypertensives, tailored for researchers, scientists, and professionals in drug development. This document delves into the core pharmacology of these agents, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and processes to facilitate a deeper understanding of this important class of therapeutics.

Introduction to Nitric Oxide in Blood Pressure Regulation

Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its role as an endothelium-derived relaxing factor. It plays a pivotal role in maintaining vascular tone, and a deficiency in its bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of hypertension. NO-donating antihypertensives are a class of drugs that circumvent this deficiency by exogenously releasing NO or related species, leading to vasodilation and a reduction in blood pressure.

Major Classes of Nitric Oxide-Donating Antihypertensives

The field of NO-donating antihypertensives encompasses a diverse range of chemical entities, each with unique mechanisms of NO release, pharmacokinetic profiles, and clinical implications. The major classes are outlined below.

Organic Nitrates

Organic nitrates, such as nitroglycerin, isosorbide dinitrate (ISDN), and isosorbide-5-mononitrate (ISMN), are esters of nitric acid and have been in clinical use for over a century.[1] These compounds require enzymatic bioactivation to release NO.[2] For instance, nitroglycerin is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) to release NO.[3] A significant limitation of long-term organic nitrate therapy is the development of tolerance, a phenomenon characterized by a diminished hemodynamic response.[4]

Sodium Nitroprusside

Sodium nitroprusside (SNP) is a potent, intravenously administered vasodilator used in hypertensive emergencies.[5] It is a complex of iron, cyanide, and a nitroso group. SNP spontaneously releases NO in the bloodstream without the need for enzymatic activity. A major concern with SNP is the potential for cyanide toxicity, especially with prolonged infusions or in patients with renal impairment.

Diazeniumdiolates (NONOates)

Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors characterized by the [N(O)NO]− functional group. They can be synthesized to have a wide range of half-lives, from seconds to hours, and they spontaneously release NO under physiological conditions without the need for enzymatic activation. This tunable release profile makes them valuable research tools and potential therapeutic agents.

NO-Donating Non-Steroidal Anti-Inflammatory Drugs (NO-NSAIDs)

NO-NSAIDs are hybrid molecules that combine a traditional NSAID with an NO-releasing moiety. The rationale behind their development was to mitigate the gastrointestinal side effects of NSAIDs, as NO is known to have a protective effect on the gastric mucosa. Some NO-NSAIDs, such as NO-naproxen, have also demonstrated antihypertensive effects, which are in contrast to the potential for conventional NSAIDs to increase blood pressure.

Quantitative Data on Nitric Oxide-Donating Antihypertensives

The following tables summarize key quantitative data for representative compounds from each class of NO-donating antihypertensives.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

| Compound | Class | Half-life | Bioavailability | Onset of Action | Duration of Action |

| Sodium Nitroprusside | Metal Nitroso Complex | ~2 minutes | IV only | < 30 seconds | 1-10 minutes |

| Nitroglycerin | Organic Nitrate | 1-4 minutes | Sublingual: ~38% | 1-3 minutes (sublingual) | 30-60 minutes (sublingual) |

| Isosorbide Dinitrate | Organic Nitrate | ~1 hour (oral) | Oral: ~22% | 20-40 minutes (oral) | 4-6 hours (oral) |

| Isosorbide-5-Mononitrate | Organic Nitrate | 4-6 hours | Oral: ~100% | 30-60 minutes (oral) | 6-10 hours (oral) |

| DETA-NONOate | Diazeniumdiolate | ~20 hours (in vitro) | N/A (research tool) | N/A | N/A |

| V-PYRRO/NO | Diazeniumdiolate | ~11.7 minutes (i.p. in mice) | i.p.: 19% | N/A | N/A |

Table 2: Antihypertensive Efficacy

| Compound | Dose | Route | Animal Model/Patient Population | Blood Pressure Reduction | Citation(s) |

| Sodium Nitroprusside | 0.3-10 mcg/kg/min | IV | Hypertensive emergency | Titratable to desired BP | |